In-Depth Technical Guide: 2,3-Dibromoacrylic Acid
In-Depth Technical Guide: 2,3-Dibromoacrylic Acid
CAS Number: 24767-86-0
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
This technical guide provides a comprehensive overview of 2,3-Dibromoacrylic acid, a halogenated unsaturated carboxylic acid. The information presented is intended to support research, synthesis, and drug development activities.
| Property | Value | Reference |
| CAS Number | 24767-86-0 | [1][2] |
| Molecular Formula | C₃H₂Br₂O₂ | [1] |
| Molecular Weight | 229.856 g/mol | [1] |
| SMILES | OC(=O)C(Br)=CBr | [2] |
| LogP | 1.70220 | [1] |
| PSA | 37.30000 | [1] |
Synthesis and Experimental Protocols
The synthesis of 2,3-Dibromoacrylic acid typically involves a two-step process: the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the target compound.
Synthesis of 2,3-Dibromopropionic Acid
Reaction:
Caption: Synthesis of 2,3-dibromopropionic acid from acrylic acid.
Experimental Protocol:
This protocol is adapted from a patented process for the synthesis of a related derivative and describes the formation of the precursor, 2,3-dibromopropionic acid.[3]
Materials:
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Acrylic acid (100 g)
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Bromine (224 g)
Procedure:
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Charge a suitable reactor with 224 g of bromine at a temperature of 15-20°C.
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With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours.
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During the addition, the temperature will rise, and the reaction mixture will begin to reflux.
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After the addition is complete, continue stirring for 30 minutes at a temperature of 64-66°C.
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The resulting product is a melt of 2,3-dibromopropionic acid.[3]
Note: This reaction is exothermic and involves corrosive and hazardous materials. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are essential.
Synthesis of 2,3-Dibromoacrylic Acid (Dehydrobromination)
While a specific, detailed experimental protocol for the dehydrobromination of 2,3-dibromopropionic acid to 2,3-dibromoacrylic acid was not found in the surveyed literature, this transformation is a standard organic reaction. Typically, it would involve treating the 2,3-dibromopropionic acid with a base to induce elimination of HBr. The choice of base and reaction conditions would influence the yield and purity of the final product.
General Workflow:
Caption: General workflow for the synthesis of 2,3-dibromoacrylic acid.
Spectroscopic Data
| Spectroscopic Data for Related Compounds | |
| Compound | Data |
| Ethyl 2,3-dibromopropionate | Mass Spectrum (electron ionization): Key fragments and their relative intensities can be found in the NIST WebBook.[4] |
| 2,3-Dibromopropanoic acid | Mass Spectrum (electron ionization): Available in the NIST WebBook.[5] |
| 2-Bromoacrylic acid | ¹H NMR and IR spectra: Available on PubChem.[6] |
| Acrylic acid | ¹H and ¹³C NMR, IR, and Mass Spectra: Extensive data is available in various databases.[7][8][9] |
Applications in Research and Drug Development
While 2,3-Dibromoacrylic acid itself is primarily classified as a chemical intermediate, its structural motif and the reactivity of the acrylic acid moiety suggest potential applications in several areas of drug development and research.
Versatile Chemical Intermediate
2,3-Dibromoacrylic acid serves as a versatile intermediate in organic synthesis.[2] The presence of two bromine atoms and a carboxylic acid group allows for a variety of chemical transformations to build more complex molecules.
Potential as a Bioactive Scaffold
Acrylic acid and its derivatives are known to exhibit a range of biological activities and are used in the development of various therapeutic agents. Although specific studies on the biological activity of 2,3-dibromoacrylic acid are limited, related structures have been investigated for their potential as:
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Enzyme Inhibitors: Boronic acid derivatives, which can be conceptually related to α,β-unsaturated carbonyl compounds, have been explored as inhibitors of enzymes like β-lactamases.[10] The electrophilic nature of the double bond in 2,3-dibromoacrylic acid could potentially make it a target for nucleophilic residues in enzyme active sites.
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Anticancer Agents: The synthesis and biological evaluation of various acrylic acid derivatives have been a subject of interest in the development of new anticancer agents. For instance, derivatives of furo[2,3-d]pyrimidine (B11772683) incorporating an acrylic acid moiety have been investigated as EGFR inhibitors.[11]
Signaling Pathway Involvement (Hypothetical)
There is no direct evidence linking 2,3-Dibromoacrylic acid to specific signaling pathways. However, based on the known roles of related compounds, a hypothetical involvement could be considered. For example, some α,β-unsaturated carbonyl compounds are known to interact with cellular nucleophiles, such as cysteine residues in proteins, which can modulate the activity of signaling pathways.
Caption: Hypothetical interaction with a signaling pathway.
It is important to emphasize that this is a speculative pathway and requires experimental validation.
Safety Information
Detailed safety information for 2,3-Dibromoacrylic acid is not extensively documented in publicly available sources. However, based on its structure as a halogenated carboxylic acid, it should be handled with care. Related compounds, such as 2,3-dibromopropionic acid, are known to cause severe skin burns and eye damage.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. lookchem.com [lookchem.com]
- 2. 2,3-Dibromoacrylic acid - Immunomart [immunomart.com]
- 3. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]
- 4. Propanoic acid, 2,3-dibromo-, ethyl ester [webbook.nist.gov]
- 5. Propanoic acid, 2,3-dibromo- [webbook.nist.gov]
- 6. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dibromopropionic acid | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]
